

# Review of 2-phenyl-2H-1,2,3-triazole in chemical literature

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## Compound of Interest

Compound Name: 2-phenyl-2H-1,2,3-triazole

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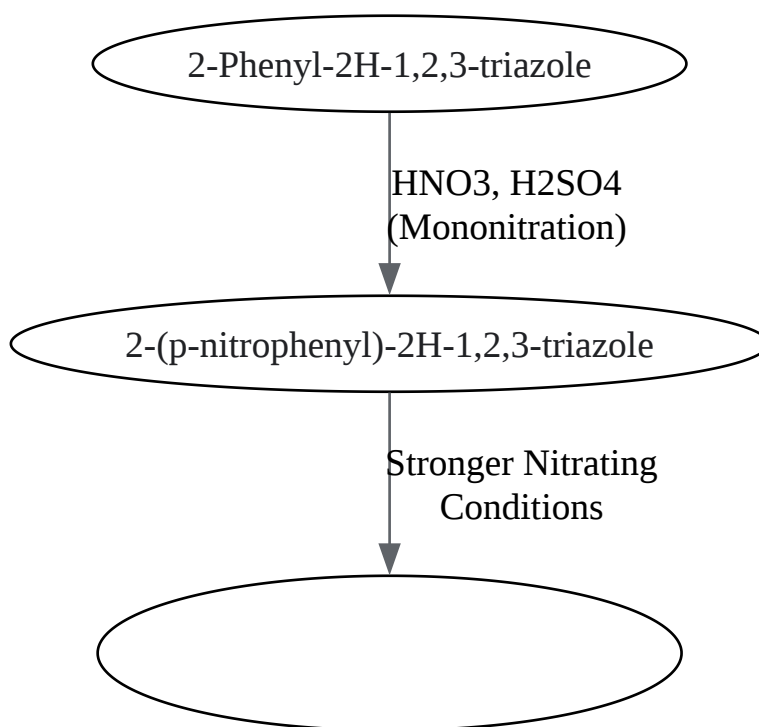
## An In-depth Technical Guide to 2-Phenyl-2H-1,2,3-triazole

The **2-phenyl-2H-1,2,3-triazole** scaffold is a significant heterocyclic motif in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

## Synthesis and Chemical Reactions

The synthesis of **2-phenyl-2H-1,2,3-triazoles** can be achieved through various methods, including the palladium- and copper-catalyzed three-component coupling of terminal alkynes, allyl carbonate, and trimethylsilyl azide.[4] Another common approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, which regioselectively yields 2-substituted 4-bromo-1,2,3-triazoles.[5] These intermediates can then undergo further functionalization, such as Suzuki cross-coupling reactions, to produce a variety of 2,4,5-trisubstituted triazoles.[5]

A key reaction of the **2-phenyl-2H-1,2,3-triazole** core is nitration. Treatment with nitric acid in sulfuric acid typically results in mononitration at the para-position of the phenyl ring, yielding 2-(p-nitrophenyl)-2H-1,2,3-triazole.[6] More forceful conditions can lead to di- and tri-nitrated products.[6] The substitution pattern of these nitration reactions closely resembles that of 1-phenylpyrazole.[6]



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## Experimental Protocols

Synthesis of 2-(p-nitrophenyl)-2H-1,2,3-triazole:[6]

- Dissolve **2-phenyl-2H-1,2,3-triazole** (7 g) in concentrated sulfuric acid (d=1.84, 20 ml).
- Add nitric acid (d=1.42, 10 ml) dropwise over 1 hour at 20°C.
- Pour the reaction mixture onto crushed ice.
- Collect the resulting precipitate by filtration.
- Wash the precipitate repeatedly with cold ethanol.
- Recrystallize the product from ethanol to obtain light yellow needles of 2-(p-nitrophenyl)-2H-1,2,3-triazole.

Fission of 2-(2,4-dinitrophenyl)-4-nitro-1,2,3,2H-triazole:[6]

- Dissolve the trinitro compound (1.0 g) in methanol (25 ml).

- Add 0.6 N methanolic sodium methoxide (20 ml) and heat under reflux for 10 minutes.
- Pour the reaction mixture onto ice.
- Collect the precipitate, dry it, and dissolve it in benzene.
- Chromatograph the benzene solution on an alumina column.
- Evaporate the eluate to yield 2,4-dinitroanisoole.

## Spectroscopic and Physicochemical Data

The structural characterization of **2-phenyl-2H-1,2,3-triazole** and its derivatives relies on standard spectroscopic techniques. The following table summarizes key physicochemical and spectroscopic data for the parent compound and a representative derivative.

Property	2-phenyl-2H-1,2,3-triazole	2-(p-nitrophenyl)-2H-1,2,3-triazole
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> [7]	C <sub>8</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub> [6]
Molecular Weight	145.16 g/mol [7]	190.16 g/mol
Melting Point	Not specified	183°C[6]
Appearance	Not specified	Light yellow needles[6]
<sup>1</sup> H NMR	Signals for triazole and phenyl protons are characteristic.[8]	Data available in specialized databases.
<sup>13</sup> C NMR	Spectra available in databases like SpectraBase.[7][9]	Data available in specialized databases.
Elemental Analysis	C, H, N analysis confirms the molecular formula.	Calc: C, 50.53%; H, 3.18%. Found: C, 50.33%; H, 2.90% [6]

## Biological and Pharmacological Significance

The **2-phenyl-2H-1,2,3-triazole** scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[\[1\]](#)[\[10\]](#)

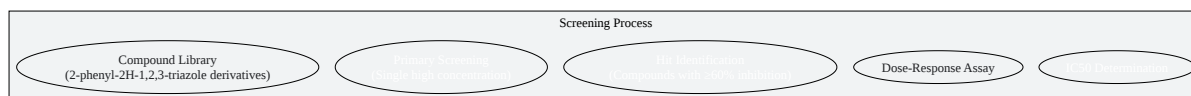
**Anticancer Activity:** Derivatives of **2-phenyl-2H-1,2,3-triazole** have shown significant cytotoxic effects against various human cancer cell lines.[\[1\]](#) The National Cancer Institute (NCI) has screened several of these compounds, revealing promising activity profiles.[\[1\]](#)

Compound ID	Cancer Cell Line	Activity Metric	Value (μM)
8a	Hs578T (Breast)	GI <sub>50</sub>	0.0103 <a href="#">[1]</a>
8b	Hs578T (Breast)	GI <sub>50</sub>	0.0665 <a href="#">[1]</a>
8g	Hs578T (Breast)	GI <sub>50</sub>	0.0203 <a href="#">[1]</a>
8	HT-1080 (Fibrosarcoma)	IC <sub>50</sub>	15.13 <a href="#">[1]</a>
8	A-549 (Lung)	IC <sub>50</sub>	21.25 <a href="#">[1]</a>
8	MCF-7 (Breast)	IC <sub>50</sub>	18.06 <a href="#">[1]</a>

**Enzyme Inhibition:** This class of compounds has also been investigated as enzyme inhibitors. For instance, certain derivatives act as α-glycosidase inhibitors, which is a therapeutic strategy for managing type 2 diabetes.[\[11\]](#)[\[12\]](#) Other studies have explored their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[\[13\]](#)

Enzyme Target	Activity Metric	Value Range (μM)	Therapeutic Area
α-glucosidase (MAL12)	IC <sub>50</sub>	54 - 482 <a href="#">[11]</a> <a href="#">[12]</a>	Diabetes <a href="#">[11]</a> <a href="#">[12]</a>
α-amylase (PPA)	IC <sub>50</sub>	145 - 282 <a href="#">[11]</a> <a href="#">[12]</a>	Diabetes <a href="#">[11]</a> <a href="#">[12]</a>
Acetylcholinesterase (AChE)	IC <sub>50</sub> / K <sub>i</sub>	Varies widely <a href="#">[13]</a>	Neurodegenerative Disease <a href="#">[13]</a>
Butyrylcholinesterase (BuChE)	IC <sub>50</sub>	Varies widely <a href="#">[13]</a>	Neurodegenerative Disease <a href="#">[13]</a>

The general workflow for screening these compounds as enzyme inhibitors is a multi-step process.



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In conclusion, the **2-phenyl-2H-1,2,3-triazole** core is a versatile and valuable scaffold in chemical and pharmaceutical research. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it a subject of intensive investigation. Further research into lead optimization and detailed mechanistic studies is expected to translate the promising in vitro findings into tangible therapeutic applications.[1]

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